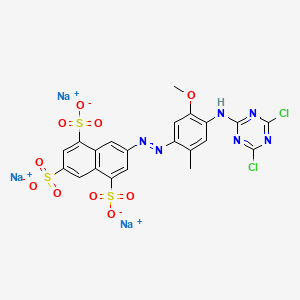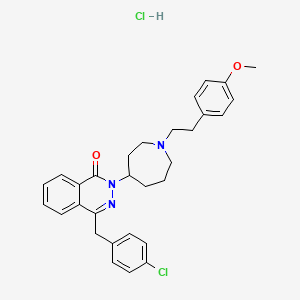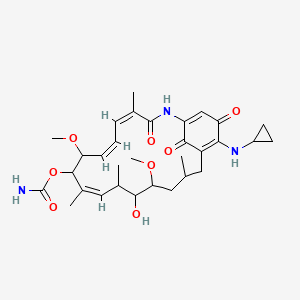
(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-serinyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-serinyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide” is a complex organic molecule that features multiple functional groups, including amides, hydroxyl groups, and aromatic rings. Such compounds are often of interest in medicinal chemistry and biochemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Protection and Deprotection Steps: Protecting groups such as benzyloxycarbonyl (Cbz) are used to protect amine groups during intermediate steps.
Amide Bond Formation: Coupling reactions to form amide bonds between amino acids and other components.
Hydroxyl Group Introduction: Specific reactions to introduce hydroxyl groups at desired positions.
Final Deprotection and Purification: Removing protecting groups and purifying the final product.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: Amide groups can be reduced to amines.
Substitution: Aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition Studies: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The compound’s mechanism of action would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Peptide-Based Compounds: Similar in structure due to the presence of amino acid residues.
Benzylamine Derivatives: Compounds with benzylamine groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which can result in unique biological activities and chemical reactivity.
Propiedades
Número CAS |
161594-19-0 |
|---|---|
Fórmula molecular |
C41H49N5O7 |
Peso molecular |
723.9 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C41H49N5O7/c1-28(2)35(39(50)43-25-31-19-11-5-12-20-31)46-40(51)36(42-24-30-17-9-4-10-18-30)37(48)33(23-29-15-7-3-8-16-29)44-38(49)34(26-47)45-41(52)53-27-32-21-13-6-14-22-32/h3-22,28,33-37,42,47-48H,23-27H2,1-2H3,(H,43,50)(H,44,49)(H,45,52)(H,46,51)/t33-,34-,35-,36+,37+/m0/s1 |
Clave InChI |
OWCCZVZPRSKALT-RHAMUZCRSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=CC=C4 |
SMILES canónico |
CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















